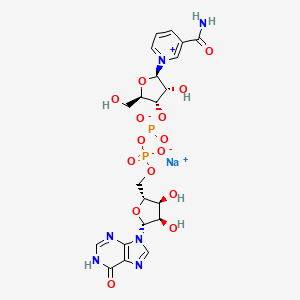

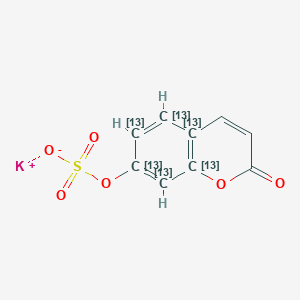

3-O-(4-甲苯磺酰基)-2-O-乙酰基-L-甲基岩藻糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex glycosides often involves multi-step chemical reactions, including selective protection and deprotection of functional groups, glycosylation steps, and modifications to achieve the desired structural features. For instance, research on related glycoside synthesis highlights the strategic use of protective groups and the importance of stereochemistry in achieving specific glycosidic linkages (Matta, K., Vig, R., & Abbas, S., 1984)(Matta, Vig, & Abbas, 1984).

Molecular Structure Analysis

The molecular structure of glycosides determines their physical and chemical properties and their reactivity. X-ray diffraction studies provide critical insights into the crystal and molecular structure, offering details on the conformation and spatial arrangement of atoms within the molecule (Takeda, H., Kaiya, T., Yasuoka, N., & Kasai, N., 1978)(Takeda et al., 1978).

Chemical Reactions and Properties

Glycosides undergo various chemical reactions, including glycosylation, hydrolysis, and modification reactions that alter their functional groups. The reactivity of glycosides is significantly influenced by their glycosidic bond and the presence of protective groups. Studies on the chemical behavior of similar compounds shed light on their reactivity and the conditions required for specific transformations (Miljković, D., Popsavin, V., & Harangi, J., 1985)(Miljković, Popsavin, & Harangi, 1985).

Physical Properties Analysis

The physical properties of glycosides, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure and the presence of different functional groups. Research on related compounds provides insights into how structural features influence physical properties (Liberek, B., 2005)(Liberek, 2005).

Chemical Properties Analysis

The chemical properties of glycosides, including acidity, basicity, and reactivity towards specific reagents, are key to their utility in synthetic chemistry and biological applications. The functional groups present in glycosides, such as acetyl or tosyl groups, play a significant role in determining these properties. Investigations into the functionalization pattern and reactivity of similar glycosides offer valuable information on their chemical behavior (Dicke, R., Rahn, K., Haack, V., & Heinze, T., 2001)(Dicke, Rahn, Haack, & Heinze, 2001).

科学研究应用

化学合成和修饰

对复杂糖和衍生物(如 3-O-(4-甲苯磺酰基)-2-O-乙酰基-L-甲基岩藻糖)的化学合成和修饰的研究揭示了其在创建糖模拟物和研究基于碳水化合物的相互作用方面的潜在应用。1-硫代糖与反应性烯酮的碱催化共轭迈克尔加成是创建硫代二糖(作为糖模拟物)的方法,表明这些化合物在开发生物相关分子中的重要性。该过程显示了甲苯磺酰基保护的糖在合成复杂碳水化合物结构中的效用,这对于理解碳水化合物-蛋白质相互作用和开发新型疗法至关重要 (Witczak et al., 2007).

抗凝活性研究

对来自各种来源(包括海参)的糖胺聚糖的研究证明了基于碳水化合物的分子的结构多样性和复杂性,突出了特定结构特征(如硫酸化岩藻糖分支)在生物活性中的重要性。这项研究强调了使用复杂碳水化合物衍生物来研究和增强抗凝活性的潜力,对治疗应用具有影响 (Yang et al., 2015).

结构分析和功能化模式

由于改性对这些聚合物的溶解性和反应性有影响,因此用对甲苯磺酰基(甲苯磺酰基)对多糖(如淀粉)进行功能化是一个感兴趣的领域。此类研究提供了对官能团分布及其对聚合物性质的影响的见解,为具有特定特征的新型材料的开发提供了基础 (Dicke et al., 2001).

酶抑制和生物活性

对包括衍生自或与 3-O-(4-甲苯磺酰基)-2-O-乙酰基-L-甲基岩藻糖相关的新型化合物的合成和酶抑制特性的研究揭示了这些分子在治疗阿尔茨海默病和糖尿病等疾病方面的潜力。例如,对氮杂环三唑衍生物的探索证明了甲苯磺酰基保护的化合物抑制疾病进展的关键酶的能力,为发现新疗法提供了一条途径 (Asif et al., 2022).

作用机制

Target of Action

The tosyl group (4-toluenesulfonyl) is known to be a good leaving group in organic chemistry . This suggests that the compound may interact with various biological targets by donating the tosyl group.

Mode of Action

Based on the presence of the tosyl group, it can be inferred that this compound may act as a substrate in biochemical reactions, where the tosyl group is displaced by a nucleophile . The resulting changes would depend on the specific reaction and the nature of the nucleophile.

Biochemical Pathways

Tosyl derivatives have been used in the synthesis of various bioactive compounds , suggesting that this compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The presence of the tosyl group may influence its bioavailability, as tosyl derivatives are known to have good leaving group properties , which could potentially enhance the compound’s reactivity and absorption.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside. For instance, the reactivity of the tosyl group might be affected by the pH of the environment .

安全和危害

属性

IUPAC Name |

[5-hydroxy-2-methoxy-6-methyl-4-(4-methylphenyl)sulfonyloxyoxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-5-7-12(8-6-9)25(19,20)24-14-13(18)10(2)22-16(21-4)15(14)23-11(3)17/h5-8,10,13-16,18H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWIFFZBWFOWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC(=O)C)OS(=O)(=O)C2=CC=C(C=C2)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(4-Toluenesulfonyl)-2-O-acetyl-L-methylfucoside | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)